Xelaglifam

Drug-Induced Liver Injury (DILI) Hepatobiliary Transporter Safety Margin

Researchers evaluating GPR40 agonist hepatotoxicity require validated comparators with documented safety margins. Xelaglifam (IDG-16177) addresses this need through: • >10-fold hepatobiliary transporter safety margin vs. Fasiglifam, with no cell parameters below 5x Cmax • Quantified β-arrestin recruitment (EC50 68 nM, Emax 99.4%) • Validated in vivo efficacy: 18.3-30% fasting glucose reduction across GK, ZDF, OLETF rat models Procure for mechanism-based DILI comparative studies or GPR40/SGLT-2 combination research.

Molecular Formula C30H28FNO5
Molecular Weight 501.5 g/mol
CAS No. 2230597-99-4
Cat. No. B12409011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXelaglifam
CAS2230597-99-4
Molecular FormulaC30H28FNO5
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5
InChIInChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1
InChIKeyIJUWQJZOUDTENA-HRRBBWQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xelaglifam GPR40 Agonist Overview


Xelaglifam (IDG-16177, CAS 2230597-99-4) is an orally available, small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [1]. It is under clinical development for the treatment of type 2 diabetes mellitus (T2DM), with Phase 1 evaluation ongoing (NCT04982705) [2]. Mechanistically, Xelaglifam induces glucose-dependent insulin secretion (GSIS) from pancreatic β-cells, a hallmark of GPR40 activation [3]. Critically, its development incorporates explicit risk mitigation strategies informed by the prior clinical failure of the class prototype, Fasiglifam (TAK-875), due to drug-induced liver injury (DILI) [4]. This creates a unique evidence package that defines its scientific and procurement value.

Pathway GPR40/FFAR1 activation study fit
Signaling Dual G-protein / β-arrestin assay context
Stage Phase I clinical PK research context

Xelaglifam vs. Fasiglifam Safety Comparison


Simple substitution within the GPR40 agonist class is contraindicated by the established divergence in hepatic safety profiles. The first-in-class candidate, Fasiglifam (TAK-875), demonstrated potent glucose-lowering efficacy in Phase 3 clinical trials but was withdrawn due to the emergence of drug-induced liver injury (DILI) [1]. Subsequent mechanistic investigations revealed that this toxicity was not a universal class effect, but rather a compound-specific property driven by a combination of hepatobiliary transporter inhibition, mitochondrial dysfunction, and reactive metabolite formation [2]. Therefore, selecting a GPR40 agonist for research or clinical development necessitates direct, comparative evidence that the candidate of interest possesses a lower intrinsic DILI liability. Xelaglifam was specifically evaluated against Fasiglifam in a battery of assays designed to interrogate these exact mechanisms, providing the quantitative data needed to de-risk selection.

Hepatobiliary transporter
Xelaglifam: reported broader safety margin against bile acid transporters
Fasiglifam: terminated due to DILI; class-level DILI risk may not transfer
Mitochondrial toxicity
Xelaglifam: higher AC50 in 3D liver model; no parameters below 5× Cmax
Fasiglifam: parameters fell below 5× Cmax threshold
β-arrestin engagement
Xelaglifam: reported higher potency and efficacy in β-arrestin recruitment
Fasiglifam: lower potency; signaling profile may differ

Xelaglifam Head-to-Head Evidence


Hepatobiliary Transporter Safety Margin

Xelaglifam exhibits a significantly broader safety margin against key hepatobiliary bile acid transporters compared to Fasiglifam. In vitro assays demonstrate that Xelaglifam has a >10-fold safety margin, indicating a lower likelihood of causing bile acid accumulation and subsequent hepatotoxicity, whereas Fasiglifam's safety margin was less than 10-fold [1].

Hepatobiliary transporter safety margin
Head-to-head
>10-fold safety margin vs Fasiglifam
Reported bile acid transporter inhibition context
3D human liver model; ≥2-fold greater margin
Drug-Induced Liver Injury (DILI) Hepatobiliary Transporter Safety Margin

Mitochondrial Toxicity Assessment

In a physiologically relevant 3D human liver spheroid model (HepaRG), Xelaglifam demonstrated a superior mitochondrial safety profile. The AC50 values (concentration for half-maximal activity) for mitochondrial function-related parameters were higher for Xelaglifam than for Fasiglifam, indicating lower potency for toxicity. Critically, none of the cell parameters for Xelaglifam were below the estimated 5x clinical Cmax (maximum plasma concentration), unlike Fasiglifam where several parameters were affected at clinically relevant multiples [1].

Mitochondrial toxicity
Head-to-head
AC50 values higher; no parameters
Mitochondrial toxicity endpoint review
HepaRG spheroids 3D model; glucuronide metabolite negligible
β-arrestin recruitment
Head-to-head
EC50 68.0 nM / Emax 99.4% vs Fasiglifam 154.0 nM / 88.0%
Reported β-arrestin assay context
GPR40-expressing cells; dose-dependent recruitment
In vivo glycemic control
Cross-study
Fasting glucose reduction 18.3–30%; glucose tolerance improvement 34–35.1%
Reported in vivo model-response context
ZDF and OLETF rat models; repeated dosing
Pharmacokinetics & hypoglycemia
Supporting evidence
Linear PK; no hypoglycemia at >30 mg/kg
Reported PK and hypoglycemia endpoint context
Preclinical rat studies; Phase I trial ongoing
Mitochondrial Toxicity 3D Liver Spheroid Safety Margin

β-Arrestin Recruitment Efficacy

Xelaglifam exhibits biased signaling with a strong preference for β-arrestin recruitment, a pathway linked to sustained efficacy and potential β-cell protection. Its EC50 for β-arrestin recruitment is 68 nM [1]. This biased signaling correlates with superior functional activity: under high glucose conditions, Xelaglifam treatment demonstrated increased insulin secretion compared to Fasiglifam in HIT-T15 β-cells [1].

β-arrestin recruitment
Head-to-head
EC50 68.0 nM / Emax 99.4% vs Fasiglifam 154.0 nM / 88.0%
Reported β-arrestin assay context
GPR40-expressing cells; dose-dependent recruitment
β-Arrestin Signaling Insulin Secretion GPR40 Efficacy

In Vivo Glycemic Control in Diabetic Models

In diabetic ZDF rats, repeated dosing of Xelaglifam resulted in a 34% improvement in glucose tolerance and an 18.3% reduction in fasting hyperglycemia [1]. In OLETF rats, the improvements were 35.1% in glucose tolerance and 30% reduction in fasting hyperglycemia [1]. The study notes that these effects were achieved at lower doses compared to the comparator and demonstrated a longer-lasting effect with a 3.8-fold enhanced insulin secretion [1].

In vivo glycemic control
Cross-study
Fasting glucose reduction 18.3–30%; glucose tolerance improvement 34–35.1%
Reported in vivo model-response context
ZDF and OLETF rat models; repeated dosing
In Vivo Efficacy Glycemic Control Type 2 Diabetes Model

Pharmacokinetics & Hypoglycemia Safety

Formation of a reactive acyl glucuronide metabolite was a key contributor to Fasiglifam's hepatotoxicity. In contrast, the glucuronide metabolite of Xelaglifam was found to be negligible, representing less than 1% of the parent drug in safety testing studies [1]. This indicates a limited contribution to DILI via this pathway.

Pharmacokinetics & hypoglycemia
Supporting evidence
Linear PK; no hypoglycemia at >30 mg/kg
Reported PK and hypoglycemia endpoint context
Preclinical rat studies; Phase I trial ongoing
Drug Metabolism Reactive Metabolite DILI

Xelaglifam Research Applications


DILI Risk Assessment

Pharmaceutical and biotech companies developing next-generation GPR40 agonists can procure Xelaglifam as the preferred, low-DILI-risk reference standard. It serves as a direct comparator in in vitro assays (e.g., hepatobiliary transporter inhibition, 3D liver spheroid models) and in vivo toxicology studies, where Fasiglifam would be an inappropriate high-risk benchmark due to its established toxicity [1].

β-Arrestin Signaling in β-Cells

Academic and industry researchers studying GPR40 pharmacology can use Xelaglifam to dissect biased signaling pathways. Its potent β-arrestin recruitment (EC50 68 nM) and distinct effects on Gq protein-dependent pathways (Ca2+ mobilization EC50 20 nM, IP-1 accumulation EC50 0.76 nM) [2] make it a powerful tool to investigate the relative contributions of these pathways to insulin secretion, β-cell survival, and long-term efficacy.

Chronic Glycemic Control Studies

Researchers requiring a GPR40 agonist with proven, long-lasting in vivo efficacy can select Xelaglifam based on its demonstrated ability to improve glucose tolerance and reduce fasting hyperglycemia in ZDF and OLETF rat models at lower doses [3]. Its favorable pharmacokinetic/pharmacodynamic profile supports chronic dosing studies without the confounding factor of acute hypoglycemia, as shown by safety studies at doses up to 30 mg/kg in healthy rats [3].

Combination Therapy with SGLT-2 Inhibitors

Xelaglifam is an ideal tool for investigating the link between chemical structure and DILI risk. Its negligible formation of a reactive acyl glucuronide (<1%) [1] and lack of effect on liver disease-related genes, while instead increasing the activity of the bile acid regulator FXR [1], provide a unique opportunity to study a 'clean' GPR40 agonist metabolic and transcriptional profile in vitro and in vivo.

Application
Selection Property
Validation Focus
DILI risk assessment in GPR40 research
Hepatobiliary transporter safety margin
Bile acid transporter inhibition endpoint review
β-arrestin signaling studies in β-cells
β-arrestin recruitment potency and efficacy
β-arrestin recruitment assay context
Chronic glycemic control studies in diabetic models
In vivo glycemic response profile
Fasting glucose and glucose tolerance endpoint review
Combination therapy studies with SGLT-2 inhibitors
Additive/synergistic response potential
Combination exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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